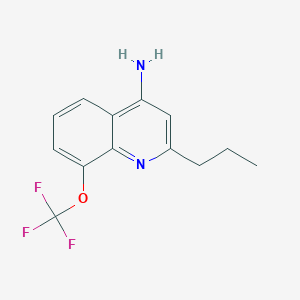
S-Decyl p-toluenethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Decyl p-toluenethiosulfonate: is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by a decyl group attached to a p-toluenethiosulfonate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Decyl p-toluenethiosulfonate typically involves the reaction of decyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: S-Decyl p-toluenethiosulfonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Production of decyl sulfide derivatives.
Substitution: Generation of various substituted p-toluenethiosulfonates.
Scientific Research Applications
Chemistry: S-Decyl p-toluenethiosulfonate is used as an intermediate in the synthesis of other organosulfur compounds and as a reagent in organic synthesis.
Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which S-Decyl p-toluenethiosulfonate exerts its effects depends on the specific application. For example, in antimicrobial applications, it may disrupt microbial cell membranes, leading to cell death. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparison with Similar Compounds
S-Phenyl p-toluenethiosulfonate
S-Benzyl p-toluenethiosulfonate
S-Octyl p-toluenethiosulfonate
Uniqueness: S-Decyl p-toluenethiosulfonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This can affect its solubility, reactivity, and overall utility in various applications.
Properties
CAS No. |
28519-33-7 |
|---|---|
Molecular Formula |
C17H28O2S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1-decylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C17H28O2S2/c1-3-4-5-6-7-8-9-10-15-20-21(18,19)17-13-11-16(2)12-14-17/h11-14H,3-10,15H2,1-2H3 |
InChI Key |
BJWRHSVAOWXOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


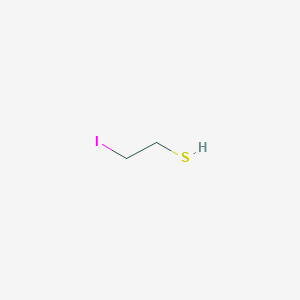
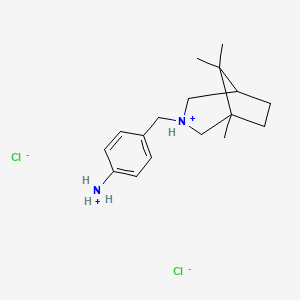

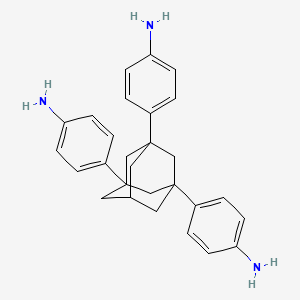
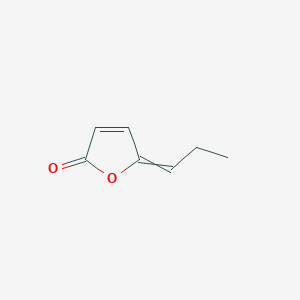
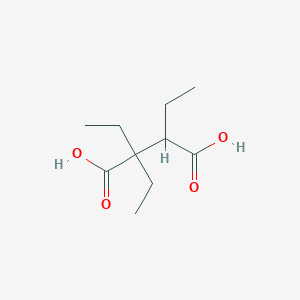
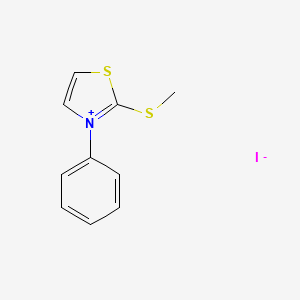
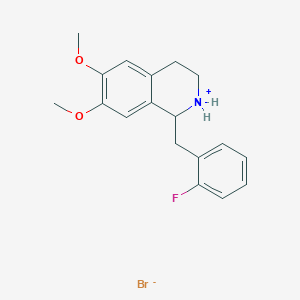
![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)

![2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B15343855.png)
![1,2-dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B15343858.png)

